1,2-Benzoxazole-5-carbaldehyde
Overview
Description
1,2-Benzoxazole-5-carbaldehyde, also known as Benzo[d]oxazole-5-carbaldehyde, is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .
Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It is an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical and Chemical Properties Analysis
This compound is a solid substance under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Scientific Research Applications
Antimicrobial Activity
- 1,2-Benzoxazole-5-carbaldehyde derivatives have been synthesized and shown to possess antimicrobial properties. Studies demonstrate the preparation of these compounds and their effective screening for antimicrobial activity, indicating their potential in developing antimicrobial agents (Balaswamy et al., 2012).
Antifungal Applications
- Novel benzoxazole derivatives containing 1,2,3-triazole moiety have been synthesized and evaluated for their antifungal activities. These compounds exhibit significant inhibitory effects against specific fungi, suggesting their application in antifungal drug development (Jiang et al., 2017).
Chemical Synthesis Techniques
- Research has focused on the preparation of benzoheterocyclic carbaldehydes, including this compound. These studies describe innovative methods for synthesizing these compounds, which can be valuable in various chemical synthesis applications (Luzzio & Wlodarczyk, 2009).
Catalysis in Organic Synthesis
- The use of Ag@TiO2 nanocomposite as a novel and recyclable catalyst for the efficient synthesis of benzoxazole derivatives has been explored. This method highlights the role of this compound in catalysis and its potential in green chemistry and organic synthesis (Maleki et al., 2015).
Development of Bioactive Molecules
- The molecule has been used in the synthesis of various bioactive derivatives, emphasizing its importance in the field of drug discovery and medicinal chemistry. These studies highlight the versatility of this compound in producing compounds with potential pharmacological activities (Jayanna et al., 2013).
Material Science Applications
- Investigations into the crystal structure, spectroscopic properties, and theoretical studies of benzoxazole derivatives, including this compound, reveal their potential applications in material science. These studies provide insights into the molecular properties of these compounds, which can be beneficial in developing new materials (Chen, 2016).
Mechanism of Action
Target of Action:
1,2-Benzoxazole-5-carbaldehyde (referred to as benzoxazole aldehyde) is a heterocyclic aromatic compound with an aryl ring fused to an oxazole moiety . Its structure allows efficient interaction with biological targets. Some of its primary targets include:
- DNA Topoisomerases : These enzymes play a crucial role in DNA replication, transcription, and repair. Benzoxazole aldehyde inhibits DNA topoisomerases I and IIα, which are involved in cancer formation and proliferation .
Mode of Action:
Benzoxazole aldehyde interacts with its targets through various mechanisms:
- π-π Stacking and Hydrogen Bonding : The planar benzene ring can form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions .
Biochemical Pathways:
The compound affects several pathways, including those related to cancer, inflammation, and cardiovascular disorders. For instance, it inhibits DNA topoisomerases involved in cancer progression .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, pH affects its solubility and absorption.
: Abdulrahman Abdullahi & Keng Yoon Yeong. “Targeting disease with benzoxazoles: a comprehensive review of recent developments.” Medicinal Chemistry Research, 33(2), 406–438 (2024).
Safety and Hazards
Future Directions
Benzoxazole and its derivatives have gained significant attention in recent years due to their wide range of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that future research may continue to explore the synthesis and potential applications of benzoxazole derivatives, including 1,2-Benzoxazole-5-carbaldehyde.
Properties
IUPAC Name |
1,2-benzoxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUESGFJHQYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933718-95-7 | |
Record name | 1,2-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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